molecular formula C13H10FN3 B8665508 4-Amino-1-(4-fluorophenyl)-1h-indazole CAS No. 913002-87-6

4-Amino-1-(4-fluorophenyl)-1h-indazole

Cat. No. B8665508
M. Wt: 227.24 g/mol
InChI Key: NVGHFZDQPBOQFZ-UHFFFAOYSA-N
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Patent
US08093281B2

Procedure details

Similarly prepared to Intermediate 1 from 1H-indazol-4-amine and 4-fluoro-1-iodobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[CH:10]=[N:9]1.N1C2C=CC=C(N)C=2C=N1.[F:28]C1C=CC(I)=CC=1>>[F:28][C:6]1[CH:5]=[CH:4][C:3]([N:8]2[C:16]3[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=3[CH:10]=[N:9]2)=[CH:2][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=CC=2C(=CC=CC12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)N1N=CC=2C(=CC=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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